Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate
Description
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate (CAS 156724-46-8) is a sulfur-containing heterocyclic compound with the molecular formula C₂₁H₂₇N₃O₃S. Its structure comprises a thiophene ring substituted at the 4-position with a phenyl group and at the 2- and 3-positions with a propanamido linker and an ethyl carboxylate ester, respectively . The propanamido side chain incorporates a 4-methylpiperazine moiety, a nitrogen-rich heterocycle known to enhance solubility and modulate pharmacokinetic properties in medicinal chemistry . This compound is cataloged under multiple synonyms (e.g., STL306566, AKOS002169252) and is likely utilized as an intermediate in drug discovery or organic synthesis, given its structural complexity and functional diversity .
Properties
IUPAC Name |
ethyl 2-[3-(4-methylpiperazin-1-yl)propanoylamino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-3-27-21(26)19-17(16-7-5-4-6-8-16)15-28-20(19)22-18(25)9-10-24-13-11-23(2)12-14-24/h4-8,15H,3,9-14H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEMDLVNGCNLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCN3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction Protocol
A mixture of ethyl cyanoacetate (0.1 mol), acetophenone (0.1 mol), elemental sulfur (0.1 mol), and a catalytic base (e.g., morpholine) in absolute ethanol is heated at 55–65°C for 2 hours. After cooling, the precipitate is filtered and recrystallized from ethanol to yield the thiophene core. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Absolute ethanol |
| Temperature | 55–65°C |
| Reaction Time | 2 hours |
| Yield | 70–75% |
This method avoids expensive catalysts and achieves moderate yields, making it scalable for industrial applications.
Introduction of the Propanamido Side Chain
The amine group at the 2-position of the thiophene undergoes amidation with 3-(4-methylpiperazin-1-yl)propanoic acid to form the target compound.
Carbodiimide-Mediated Amidation
Activation of the carboxylic acid is achieved using ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane.
Procedure :
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Activation : 3-(4-Methylpiperazin-1-yl)propanoic acid (4.57 mmol) is stirred with EDCI (5.48 mmol) and HOBt (4.80 mmol) in CH₂Cl₂ for 1 hour.
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Coupling : Ethyl 2-amino-4-phenylthiophene-3-carboxylate (4.80 mmol) and triethylamine (5.48 mmol) are added, and the mixture is stirred overnight.
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Workup : The organic layer is washed with NaHCO₃ and brine, dried over Na₂SO₄, and purified via column chromatography.
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Coupling Agent | EDCI/HOBt |
| Base | Triethylamine |
| Yield | 41–45% |
This method balances efficiency and purity, though yields are moderate due to steric hindrance from the phenyl group.
Alternative Pathway: Acid Chloride Coupling
To improve reaction efficiency, 3-(4-methylpiperazin-1-yl)propanoyl chloride can be used directly.
Acid Chloride Synthesis
The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride in situ.
Procedure :
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Chlorination : 3-(4-Methylpiperazin-1-yl)propanoic acid (0.1 mol) is refluxed with SOCl₂ (0.12 mol) in dry toluene for 3 hours. Excess SOCl₂ is removed under vacuum.
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Amidation : The acyl chloride is added dropwise to a solution of ethyl 2-amino-4-phenylthiophene-3-carboxylate (0.1 mol) and pyridine (0.12 mol) in THF. The mixture is stirred at 0°C for 2 hours and at room temperature for 12 hours.
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Purification : The product is isolated via filtration and recrystallized from ethyl acetate.
| Parameter | Value |
|---|---|
| Chlorinating Agent | SOCl₂ |
| Solvent | Toluene/THF |
| Base | Pyridine |
| Yield | 50–55% |
This route avoids carbodiimide reagents but requires stringent moisture control.
Optimization and Challenges
Solvent and Temperature Effects
Steric and Electronic Factors
The phenyl group at the 4-position of the thiophene creates steric hindrance, reducing amidation yields. Electron-donating groups on the thiophene ring further slow the reaction.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and thiophene moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks explicit comparative data, structural analogs can be inferred based on key functional groups and pharmacophoric features. Below is a systematic analysis:
Structural Analogues and Functional Group Modifications
Pharmacokinetic and Physicochemical Properties
- Solubility: The 4-methylpiperazine group in the target compound likely improves aqueous solubility compared to analogs with non-polar substituents (e.g., alkyl chains) .
- Metabolic Stability : The ethyl ester may undergo slower hydrolysis than methyl esters, prolonging systemic exposure. Piperazine-containing compounds often exhibit favorable metabolic profiles due to resistance to oxidative degradation .
- Bioavailability : The phenyl-thiophene core enhances membrane permeability via aromatic interactions, whereas bulkier analogs (e.g., Intermediate 3 in ) may face diffusion limitations .
Biological Activity
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological activity, and mechanisms of action based on various research findings.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of ethyl thiophene-3-carboxylate derivatives with piperazine and appropriate amine precursors. The compound's structure includes a thiophene ring, which is known for its pharmacological properties, and a piperazine moiety that enhances biological activity.
2.1 Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. The compound exhibited an IC50 value ranging from 23.2 to 49.9 µM , indicating potent activity against tumor cells .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 23.2 | Apoptosis induction |
| HeLa | 35.0 | Cell cycle arrest |
| A549 | 45.0 | Necrosis induction |
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : Flow cytometry analysis indicated that the compound significantly increased early and late apoptotic cells in treated MCF-7 cultures, with a notable increase in Annexin V-positive cells .
- Cell Cycle Arrest : The compound caused G2/M phase arrest, leading to impaired cell proliferation and eventual cell death .
2.3 In Vivo Studies
In vivo studies further support the antitumor efficacy of this compound. When administered to tumor-bearing mice, it resulted in a significant reduction in tumor mass compared to controls. The study reported a 54% decrease in tumor weight compared to untreated groups, indicating strong therapeutic potential .
3. Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- Case Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to a 26.86% reduction in cell viability after 48 hours, showcasing its potential as an effective anticancer agent .
- Toxicological Assessment : Toxicological evaluations revealed that while the compound effectively reduced tumor growth, it also exhibited some hepatoprotective effects by restoring liver enzyme levels close to normal ranges in treated mice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
